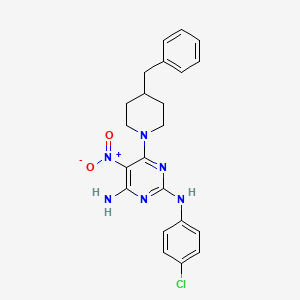
6-(4-benzylpiperidin-1-yl)-N~2~-(4-chlorophenyl)-5-nitropyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-BENZYLPIPERIDIN-1-YL)-N2-(4-CHLOROPHENYL)-5-NITROPYRIMIDINE-2,4-DIAMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Substitution Reactions: The 4-chlorophenyl and 4-benzylpiperidin-1-yl groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-BENZYLPIPERIDIN-1-YL)-N2-(4-CHLOROPHENYL)-5-NITROPYRIMIDINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
6-(4-BENZYLPIPERIDIN-1-YL)-N2-(4-CHLOROPHENYL)-5-NITROPYRIMIDINE-2,4-DIAMINE has several scientific research applications:
Medicinal Chemistry: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biology: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-(4-BENZYLPIPERIDIN-1-YL)-N2-(4-CHLOROPHENYL)-5-NITROPYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by inhibiting the activity of these targets, leading to therapeutic benefits.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(4-BENZYLPIPERIDIN-1-YL)-N2-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4-DIAMINE
- 6-(4-BENZYLPIPERIDIN-1-YL)-N2-(4-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4-DIAMINE
Uniqueness
The uniqueness of 6-(4-BENZYLPIPERIDIN-1-YL)-N2-(4-CHLOROPHENYL)-5-NITROPYRIMIDINE-2,4-DIAMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group, in particular, may enhance its binding affinity to certain biological targets, making it a promising candidate for further research and development.
Propriétés
Formule moléculaire |
C22H23ClN6O2 |
|---|---|
Poids moléculaire |
438.9 g/mol |
Nom IUPAC |
6-(4-benzylpiperidin-1-yl)-2-N-(4-chlorophenyl)-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C22H23ClN6O2/c23-17-6-8-18(9-7-17)25-22-26-20(24)19(29(30)31)21(27-22)28-12-10-16(11-13-28)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2,(H3,24,25,26,27) |
Clé InChI |
UKUQWYLNOURMJZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CC2=CC=CC=C2)C3=NC(=NC(=C3[N+](=O)[O-])N)NC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


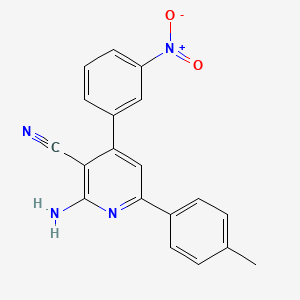
![N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B15153375.png)

![methyl 8-(1H-benzimidazol-2-yl)-5-bromo-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate](/img/structure/B15153397.png)
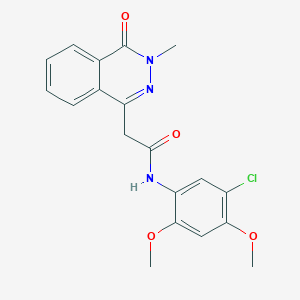
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B15153406.png)
![N-benzyl-2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B15153410.png)
![N-{2-[(2,4-dichlorobenzyl)oxy]benzyl}-3-(propan-2-yloxy)propan-1-amine](/img/structure/B15153413.png)
![ethyl 2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B15153415.png)
![3-amino-N-(1,3-benzodioxol-5-yl)-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15153421.png)
![1-{2-[(2-fluorobenzyl)oxy]naphthalen-1-yl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B15153427.png)
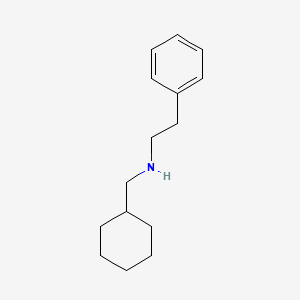
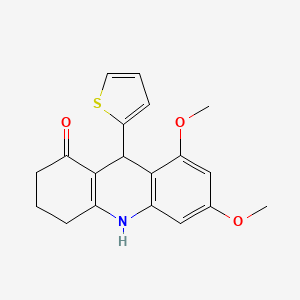
![2-fluoro-N-{2-[(2,3,4-trimethoxybenzyl)amino]ethyl}benzamide](/img/structure/B15153458.png)
